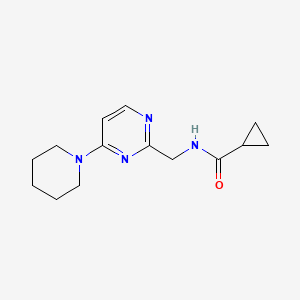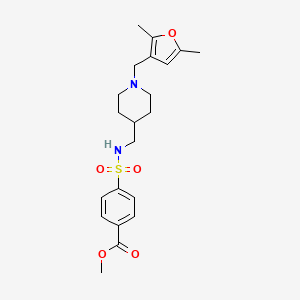
methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, related compounds have been synthesized through various methods. For instance, catalytic protodeboronation of pinacol boronic esters has been reported . This method utilizes a radical approach and is paired with a Matteson–CH2–homologation .Wissenschaftliche Forschungsanwendungen
Metabolism and Enzymatic Activity
Methyl 4-(N-((1-((2,5-Dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, due to its complex structure, has implications in enzymatic studies, particularly focusing on metabolic pathways involving cytochrome P450 enzymes. Hvenegaard et al. (2012) explored the oxidative metabolism of a novel antidepressant, highlighting the roles of various CYP enzymes in the metabolic conversion processes. This research underscores the importance of understanding the metabolic fate of complex molecules, which can inform drug development and therapeutic applications (Hvenegaard et al., 2012).
Chemical Synthesis and Reactions
The synthesis and reactions of heterocycles, as investigated by Chaloupka et al. (1977), provide insights into the chemical behaviors of complex molecules under various conditions. Such studies are fundamental in the development of new chemical entities with potential application in drug discovery, showcasing the versatility of organic synthesis techniques (Chaloupka et al., 1977).
Donor-Acceptor Interactions
Research into donor-acceptor interactions in naphthalimides by McAdam et al. (2003) sheds light on the structural and electronic properties critical for the development of novel materials with potential applications in electronics and photonics. Such studies contribute to the broader field of materials science, emphasizing the role of organic molecules in developing new technologies (McAdam et al., 2003).
Antimicrobial and Photochemical Applications
Makki et al. (2010) reported on the synthesis and applications of polyfunctional organic systems, highlighting their antimicrobial properties and potential uses as photochemical probes. This research illustrates the intersection of organic chemistry and biomedical applications, offering pathways to novel treatments and diagnostic tools (Makki et al., 2010).
Pharmacological Effects
While direct studies on the specific compound of interest were not identified, related research into the effects of similar molecules on rat gastric acid secretion by Pinelli et al. (1981) provides a foundation for understanding how structural elements influence biological activity. Such investigations are crucial for the rational design of drugs targeting specific physiological processes (Pinelli et al., 1981).
Eigenschaften
IUPAC Name |
methyl 4-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-15-12-19(16(2)28-15)14-23-10-8-17(9-11-23)13-22-29(25,26)20-6-4-18(5-7-20)21(24)27-3/h4-7,12,17,22H,8-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBXKOPIMIMVDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-amino-3-(propan-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2961385.png)
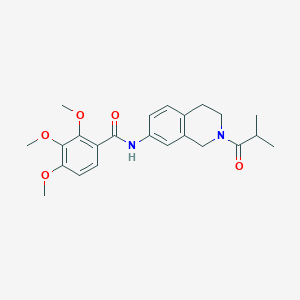
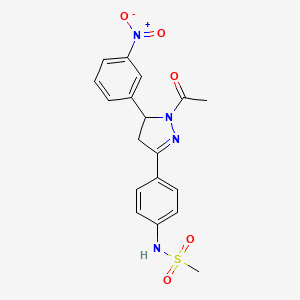
![2-[(2-azepan-1-yl-2-oxoethyl)thio]-9-chloro-6-methyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2961391.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2961392.png)
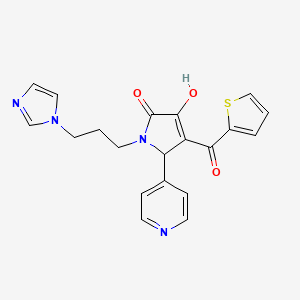

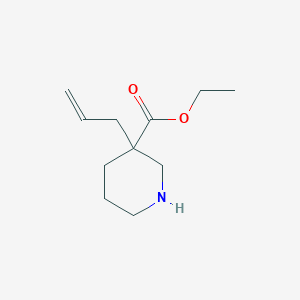


![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)
